REACTION_CXSMILES
|
C[Si](Br)(C)C.C([O:8][P:9]([CH2:14][CH2:15][C:16]([F:28])([F:27])[C:17]([F:26])([F:25])[C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])(=[O:13])[O:10]CC)C.O>C(Cl)Cl>[F:28][C:16]([F:27])([C:17]([F:25])([F:26])[C:18]([F:23])([F:24])[C:19]([F:21])([F:22])[F:20])[CH2:15][CH2:14][P:9](=[O:8])([OH:13])[OH:10]
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
7 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was isolated by fractional distillation (90-95% yield)
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCP(O)(O)=O)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |